N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[1-(4-chlorophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O5S2/c1-32-20-12-21(33-2)18(11-16(20)25)26-22(29)13-34-23-27-17-5-3-4-6-19(17)28(23)35(30,31)15-9-7-14(24)8-10-15/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXADVDIXZXQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The structure incorporates a benzimidazole moiety, which has been widely studied for its diverse pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research has shown that derivatives of benzimidazole, including compounds similar to the one , exhibit significant biological activities:
- Antitumor Activity : Several studies have reported that benzimidazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the range of 1–10 µM against different tumor types .
- Antimicrobial Properties : The presence of the sulfonamide group in the structure suggests potential antibacterial activity. Research indicates that compounds with similar functionalities exhibit moderate to good activity against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The proposed mechanism involves interaction with cellular targets leading to apoptosis in cancer cells and inhibition of bacterial growth through interference with metabolic pathways .
Antitumor Activity
A study focusing on a series of benzimidazole derivatives found that compounds with electron-withdrawing groups, such as chloro and methoxy substituents, significantly enhanced their cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for some derivatives were as low as 5 µM, indicating potent activity .
Antimicrobial Evaluation
In another investigation, a library of benzimidazole derivatives was synthesized and tested against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chloro (Cl) | Increases cytotoxicity |
| Methoxy (OCH3) | Enhances solubility and bioavailability |
| Sulfonamide (SO2NH2) | Critical for antimicrobial activity |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cell proliferation and apoptosis pathways, further supporting its potential as an anticancer agent .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide exhibit significant antitumor properties. For example, derivatives containing the benzimidazole structure have shown cytotoxic activity against various cancer cell lines, including:
- Colon Cancer (HCT116)
- Breast Cancer (MCF7)
- Cervical Cancer (HeLa)
Studies have reported IC50 values indicating potent activity, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
Antitubercular Activity
In addition to its anticancer and antimicrobial properties, the compound has been assessed for antitubercular activity against Mycobacterium tuberculosis. Studies have shown promising results in both in vitro and in vivo models, suggesting its potential as a treatment option for tuberculosis .
Case Studies
- Antitumor Evaluation : A study published in the International Journal of Molecular Sciences reported on the synthesis and evaluation of various benzimidazole derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, establishing a structure-activity relationship that supports further investigation into its therapeutic potential .
- Antimicrobial Assessment : Another study focused on the synthesis of related compounds and their antimicrobial activities showed that modifications to the benzimidazole structure could enhance efficacy against resistant strains of bacteria .
- Antitubercular Research : A series of experiments demonstrated that specific derivatives exhibited high levels of activity against Mycobacterium tuberculosis, with detailed assessments of minimum inhibitory concentrations (MICs) and mechanisms of action being documented .
Q & A
Q. What challenges arise during scale-up from milligram to gram synthesis?
- Methodological Answer :
- Heat dissipation : Use flow chemistry (e.g., microreactors) to manage exothermic reactions.
- Purification : Replace recrystallization with column chromatography for larger batches.
- Process optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., residence time, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
